molecular formula C15H15N3O4 B5867915 N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine

N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine

Cat. No. B5867915
M. Wt: 301.30 g/mol
InChI Key: GOZVQAVDZCXYHE-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine, commonly known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. AG-1478 has been widely studied due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

AG-1478 selectively inhibits the tyrosine kinase activity of N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine by binding to the ATP-binding site of the receptor. This prevents the autophosphorylation of the receptor and downstream signaling pathways that are involved in cell growth and proliferation. By inhibiting N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine, AG-1478 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AG-1478 has been shown to have a range of biochemical and physiological effects. It can inhibit the activation of downstream signaling pathways involved in cell growth and proliferation, such as the MAPK/ERK and PI3K/AKT pathways. AG-1478 can also induce cell cycle arrest and apoptosis in cancer cells. In addition, AG-1478 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

AG-1478 has several advantages for use in scientific research. It is a selective inhibitor of N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine tyrosine kinase activity, which allows for the specific targeting of this receptor in cells. AG-1478 is also a small molecule inhibitor, which makes it easier to use in cell culture experiments and in vivo studies. However, AG-1478 has some limitations. It has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. In addition, AG-1478 can have off-target effects on other tyrosine kinases, which can complicate data interpretation.

Future Directions

There are several future directions for the study of AG-1478. One area of research is the development of more potent and selective N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine inhibitors. Another area of research is the investigation of AG-1478 in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, AG-1478 could be studied in the context of different cancer types to determine its effectiveness in different cellular contexts. Finally, the anti-inflammatory effects of AG-1478 could be further explored for potential therapeutic applications in inflammatory diseases.

Synthesis Methods

AG-1478 can be synthesized using a multi-step process involving the reaction of 4-nitrobenzaldehyde with furfural in the presence of a base to form a Schiff base intermediate. The Schiff base is then reacted with morpholine and reduced to form AG-1478. The synthesis of AG-1478 has been optimized to improve its yield and purity for use in scientific research.

Scientific Research Applications

AG-1478 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells, particularly those that overexpress N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine. AG-1478 has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

properties

IUPAC Name

(E)-N-morpholin-4-yl-1-[5-(4-nitrophenyl)furan-2-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-18(20)13-3-1-12(2-4-13)15-6-5-14(22-15)11-16-17-7-9-21-10-8-17/h1-6,11H,7-10H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZVQAVDZCXYHE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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